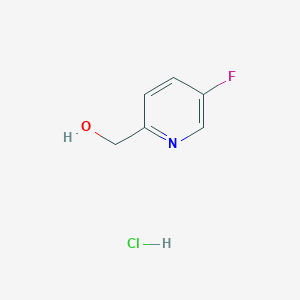

(5-Fluoropyridin-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(5-fluoropyridin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKNCNLUXFXAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743867 | |

| Record name | (5-Fluoropyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-80-3 | |

| Record name | 2-Pyridinemethanol, 5-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoropyridin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Fluoropyridin-2-yl)methanol hydrochloride molecular structure

The following technical guide details the molecular structure, synthesis, and medicinal chemistry applications of (5-Fluoropyridin-2-yl)methanol hydrochloride , a critical fluorinated building block in modern drug discovery.

CAS Registry Number: 31181-80-3 (HCl salt); 802325-29-7 (Free base) IUPAC Name: (5-Fluoropyridin-2-yl)methanol hydrochloride Molecular Formula: C₆H₇ClFNO (Salt) Molecular Weight: 163.58 g/mol (Salt); 127.12 g/mol (Free base) SMILES: OCC1=NC=C(F)C=C1.Cl

Executive Summary

(5-Fluoropyridin-2-yl)methanol hydrochloride is a functionalized pyridine scaffold widely utilized in medicinal chemistry as a bioisostere for benzyl alcohol and a precursor for introducing metabolically stable fluorinated motifs. The presence of the fluorine atom at the C5 position modulates the basicity of the pyridine nitrogen and blocks metabolic oxidation at a typically labile site, enhancing the pharmacokinetic profile of downstream clinical candidates. This guide analyzes its structural electronics, validated synthetic routes, and utility in fragment-based drug design (FBDD).

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a hydroxymethyl group and at the C5 position with a fluorine atom.

-

Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the pyridine ring compared to the non-fluorinated analog.

-

pKa Shift: The basicity of the pyridine nitrogen is lowered by the C5-fluorine. While pyridine-2-methanol has a pKa ~4.9, the 5-fluoro derivative typically exhibits a pKa in the range of 3.5–4.0 . This reduction in basicity decreases the likelihood of protonation at physiological pH, altering lipophilicity (LogD) and membrane permeability.

-

Conformational Bias: The hydroxymethyl group has rotational freedom, but intramolecular H-bonding between the hydroxyl proton and the pyridine nitrogen (in the free base form) can stabilize specific conformers, influencing binding affinity in protein pockets.

Key Properties Table

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic (HCl salt) |

| Solubility | High: Water, Methanol, DMSO | Salt form confers aqueous solubility |

| H-Bond Donors | 2 (OH, NH⁺ in salt) | Critical for solubility/binding |

| H-Bond Acceptors | 2 (N, F) | F is a weak acceptor |

| LogP (Predicted) | ~0.6 (Free base) | Low lipophilicity suitable for fragments |

Synthetic Pathways & Manufacturing

The synthesis of (5-Fluoropyridin-2-yl)methanol typically proceeds via the reduction of oxidized precursors derived from 5-fluoropicolinic acid or the halogenated pyridine.

Primary Route: Reduction of 5-Fluoropicolinate Esters

This is the most scalable method, avoiding harsh oxidation states and utilizing commercially available 5-fluoropicolinic acid.

-

Esterification: 5-Fluoropicolinic acid is converted to methyl 5-fluoropicolinate using thionyl chloride (

) in methanol. -

Reduction: The ester is reduced to the alcohol using Sodium Borohydride (

) in methanol/THF or Lithium Aluminum Hydride ( -

Salt Formation: The resulting free base oil is treated with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Alternative Route: From 2-Bromo-5-fluoropyridine

Used when starting from the halogenated heteroaromatic.

-

Lithiation/Formylation: 2-Bromo-5-fluoropyridine is treated with

-Butyllithium ( -

Reduction: The aldehyde is reduced to the alcohol using

.

Synthesis Workflow Diagram

Caption: Comparative synthetic routes from acid or bromo-pyridine precursors to the target HCl salt.

Analytical Characterization

To validate the identity of the compound, researchers should look for the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.55 (d): H6 proton (Ortho to N). Shows coupling to F5.[1]

-

δ 7.80 (td): H4 proton. Complex splitting due to H3 and F5.

-

δ 7.60 (dd): H3 proton.

-

δ 5.60 (br s): OH proton (exchangeable).

-

δ 4.65 (s/d): Methylene (

) protons.

-

-

¹⁹F NMR:

-

δ -125 to -130 ppm: Characteristic singlet (or multiplet if proton-coupled) for fluorine on a pyridine ring.

-

Mass Spectrometry

-

ESI-MS (+):

128.1

Medicinal Chemistry Applications

(5-Fluoropyridin-2-yl)methanol is a high-value "fragment" and intermediate. Its utility rests on three pillars:

Metabolic Stability (The Fluorine Effect)

The C5 position of the pyridine ring is electronically susceptible to oxidative metabolism (e.g., by CYP450 enzymes). Substitution with fluorine:

-

Blocks Metabolism: Prevents hydroxylation at the C5 position, extending the half-life (

) of the drug. -

Bioisosterism: Mimics the steric bulk of a hydrogen atom (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) while drastically altering electronics, often improving potency without imposing steric clashes.

Reactivity & Derivatization

The primary alcohol serves as a versatile handle for further elaboration:

-

Alkylation: Conversion to ethers (e.g., Williamson ether synthesis) to link the pyridine headgroup to larger pharmacophores.

-

Oxidation: Conversion to 5-fluoropicolinaldehyde or 5-fluoropicolinic acid for reductive amination or amide coupling.

-

Halogenation: Conversion to the alkyl chloride/bromide for nucleophilic displacement reactions.

Reactivity Logic Diagram

Caption: Functionalization pathways for the hydroxymethyl group in drug synthesis.

Handling and Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Stability: The free base is prone to oxidation upon prolonged exposure to air. The HCl salt significantly improves shelf-life stability.

-

Safety: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory during handling to prevent inhalation of dust.

References

-

ChemicalBook. (2024). 2-Amino-5-fluoropyridine and derivatives synthesis. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20537893, (5-Chloropyridin-2-yl)methanol (Analogous Structure). Retrieved from

-

Sigma-Aldrich. (2024).[2] Product Specification: (5-Fluoropyridin-2-yl)methanol.[3][4][5] Retrieved from [2][6]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for fluorine bioisosterism).

-

Google Patents. (2014). US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. (Describes reduction of 5-fluoropicolinic acid derivatives). Retrieved from

Sources

- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2-アミノ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluoro-pyridine-2-carboxylic acid - CAS号 1105510-12-0 - 摩熵化学 [molaid.com]

- 4. 5-氟-2-羟基甲基吡啶 - CAS号 802325-29-7 - 摩熵化学 [molaid.com]

- 5. US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof - Google Patents [patents.google.com]

- 6. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Process Development Guide: (5-Fluoropyridin-2-yl)methanol Hydrochloride

Executive Summary

This technical guide details the synthesis, material selection, and quality control for (5-Fluoropyridin-2-yl)methanol hydrochloride (CAS: 31181-80-3).[1] As a critical fluorinated pyridine building block, this moiety is frequently employed in medicinal chemistry to modulate pKa and metabolic stability (blocking C-5 oxidation) while providing a hydroxymethyl handle for further functionalization (e.g., etherification or conversion to leaving groups).[1]

This document contrasts two primary synthetic strategies:

-

The Carboxylate Reduction Route: Preferred for scalability and safety.[1]

-

The Metallation Route: Useful for discovery-scale synthesis from halogenated precursors.[1]

Part 1: Starting Material Analysis & Critical Quality Attributes (CQAs)

The quality of the final API intermediate is strictly dependent on the purity profile of the starting materials.

Primary Precursor A: 5-Fluoropyridine-2-carboxylic Acid (or Methyl Ester)[1]

-

CAS: 107504-08-5 (Acid) / 107504-09-6 (Methyl Ester)[1]

-

Critical Impurities:

Primary Precursor B: 2-Bromo-5-fluoropyridine[1][6]

-

CAS: 41404-58-4[1]

-

Role: Substrate for Lithium-Halogen exchange.[1]

-

Critical Impurities:

-

2-Chloropyridine derivatives: Can participate in competing lithiation events.

-

3,5-Difluoro isomers: Resulting from upstream fluorination issues.[1]

-

Reagent Selection: Reducing Agents

| Reagent | Safety Profile | Selectivity | Recommendation |

| LiAlH₄ (LAH) | High Risk (Pyrophoric) | Low (Reduces most carbonyls) | Avoid on Scale (Safety concerns).[1] |

| NaBH₄ + CaCl₂ | Moderate (Flammable H₂ gas) | High (Chemoselective for esters) | Preferred (Balance of safety/cost).[1] |

| DIBAL-H | High Risk (Pyrophoric) | High (Controlled reduction) | Alternative (Cryogenic required).[1] |

Part 2: Synthetic Routes & Methodologies[1][8][9][10]

Route 1: The Modified Borohydride Reduction (Scalable)

This route avoids the use of pyrophoric Lithium Aluminum Hydride (LAH) by activating Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂) or Methanol, generating a transient borane species or alkoxy-borohydride active enough to reduce esters.

Mechanism of Action

The addition of CaCl₂ to NaBH₄ in alcoholic solvents generates Ca(BH₄)₂ or activates the hydride transfer mechanism, effectively reducing the ester to the primary alcohol without affecting the fluorine substituent.

Figure 1: Workflow for the modified borohydride reduction of the ester precursor.

Detailed Protocol

-

Setup: Charge a dry reactor with Methyl 5-fluoropyridine-2-carboxylate (1.0 equiv) and absolute Ethanol (10 vol).

-

Reagent Addition: Cool to 0°C. Add CaCl₂ (0.5 equiv) in portions.

-

Reduction: Slowly add NaBH₄ (1.5 equiv) over 1 hour, maintaining internal temperature <10°C (Exothermic, H₂ evolution).

-

Reaction: Warm to Room Temperature (20-25°C) and stir for 4 hours. Monitor by TLC or HPLC for disappearance of ester.[1]

-

Quench: Cool to 0°C. Carefully quench with Saturated NH₄Cl solution (pH ~7-8). Caution: Vigorous gas evolution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

-

Result: Yields crude free base oil.

Route 2: Organometallic Formylation (Discovery/Lab Scale)

Utilizes 2-Bromo-5-fluoropyridine via lithium-halogen exchange.[1] This route is valuable if the carboxylic acid precursor is unavailable, but requires cryogenic conditions to prevent "halogen dance" (migration of the lithium species).

Figure 2: Lithiation-Formylation-Reduction sequence.[1][7] Note the cryogenic requirement.

Critical Process Parameter: Temperature Control

The lithiation must occur at -78°C . At higher temperatures (> -40°C), the lithium species may deprotonate the pyridine ring at the 3- or 4-position rather than exchanging the bromine, leading to complex mixtures.[1]

Part 3: Salt Formation (Final Step)

The free base is an oil or low-melting solid.[1] The hydrochloride salt is preferred for stability and crystallinity.

Protocol:

-

Dissolve the crude (5-Fluoropyridin-2-yl)methanol (Free Base) in dry Diethyl Ether or Dichloromethane (5 vol).

-

Cool to 0°C.

-

Add 4M HCl in Dioxane (1.1 equiv) dropwise.

-

A white precipitate will form immediately.[1]

-

Stir for 30 minutes at 0°C.

-

Filtration: Filter the solid under N₂ atmosphere (product is hygroscopic).

-

Drying: Vacuum dry at 40°C.

Product Specifications (Expected):

-

Appearance: White to off-white crystalline solid.[1]

-

1H NMR (DMSO-d6): δ 8.5 (d, 1H, H-6), 7.8 (m, 1H, H-4), 7.6 (m, 1H, H-3), 4.6 (s, 2H, CH2).[1]

-

Melting Point: ~160-165°C (Decomposes).[1]

Part 4: Safety & Handling

-

Fluorinated Pyridines: Generally skin and eye irritants.[1][8] Use standard PPE.[1][8][9]

-

Sodium Borohydride: Flammable solid.[1] Releases hydrogen gas upon contact with water or acid.[1] Ensure adequate ventilation to prevent explosive atmospheres.[1]

-

n-Butyllithium: Pyrophoric.[1] Must be handled under inert atmosphere (Argon/Nitrogen) using cannula transfer techniques.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783171, 2-Bromo-5-fluoropyridine.[1] Retrieved from [Link]

-

Common Organic Chemistry. Reduction of Carboxylic Acids and Esters.[1] Retrieved from [Link]

Sources

- 1. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. guidechem.com [guidechem.com]

- 7. jelsciences.com [jelsciences.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.dk [fishersci.dk]

13C NMR of (5-Fluoropyridin-2-yl)methanol hydrochloride

Technical Guide: NMR of (5-Fluoropyridin-2-yl)methanol HCl

Executive Summary

Target Molecule: (5-Fluoropyridin-2-yl)methanol hydrochloride (CAS: 214059-42-0 for free base analog reference).

Key Spectral Feature: The spectrum is dominated by the large spin-spin coupling of the fluorine nucleus (

Molecular Structure & Spin System

The molecule consists of a pyridine ring substituted at the C5 position with a fluorine atom and at the C2 position with a hydroxymethyl group. The nitrogen is protonated (

Coupling Pathways

The

- (Direct): ~250–260 Hz (C5)

- (Geminal): ~18–25 Hz (C4, C6)

- (Vicinal): ~4–8 Hz (C3)

- (Long-range): ~0–3 Hz (C2)

Experimental Methodology

Sample Preparation

-

Solvent: DMSO-d6 is the preferred solvent. The hydrochloride salt is often insoluble in non-polar solvents like

. DMSO-d6 also prevents rapid exchange of the hydroxyl proton, though this affects -

Concentration: ~20–50 mg in 0.6 mL solvent.

-

Reference: Calibrate to the DMSO-d6 septet center at 39.5 ppm .

Instrument Parameters

-

Pulse Sequence: Proton-decoupled

(e.g., zgpg30 on Bruker). -

Spectral Width: 240 ppm (to capture carbonyl-like deshielded carbons and reference).

-

Scans: Minimum 512 scans (fluorine splitting divides signal intensity, requiring higher S/N).

Spectral Analysis & Assignment

The following table presents the predicted chemical shifts and coupling constants derived from substituent chemical shift (SCS) additivity rules for pyridinium salts and empirical fluoropyridine data.

Data Table: Chemical Shifts and Coupling Constants

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| C5 | C-F (Direct) | 158.5 – 162.0 | Doublet ( | ~255 Hz | Distinctive large splitting; low intensity due to lack of NOE enhancement (quaternary). |

| C2 | C-Sidechain | 152.0 – 155.0 | Doublet ( | ~3 Hz | Deshielded by |

| C6 | Ortho to F | 134.0 – 137.0 | Doublet ( | ~20 Hz | Significant deshielding by |

| C4 | Ortho to F | 126.0 – 129.0 | Doublet ( | ~22 Hz | Often overlaps with C3 region but distinguished by larger |

| C3 | Meta to F | 122.0 – 125.0 | Doublet ( | ~6 Hz | Small splitting; shielded relative to C4/C6. |

| C7 | 60.0 – 63.0 | Singlet ( | < 2 Hz | Typical benzylic-like alcohol position; coupling usually unresolved. |

Note: The chemical shift values are estimates for the HCl salt in DMSO-d6. The free base would appear 5–10 ppm upfield for C2/C6.

Salt vs. Free Base Effects

Understanding the shift caused by HCl formation is crucial for verifying the salt form.

-

Pyridinium Effect: Protonation of the nitrogen creates a positive charge that withdraws electron density from the ring.

- -Carbons (C2, C6): Shift downfield (deshielded) by +5 to +10 ppm.

- -Carbon (C4): Shifts downfield by +2 to +5 ppm.

- -Carbons (C3, C5): Effect is variable but often smaller or slightly upfield due to resonance counter-effects.

-

Solubility Check: If the sample dissolves easily in

, it is likely the free base . If it requires DMSO or

Visualization: The Coupling Network

The diagram below illustrates the flow of spin-spin coupling from the fluorine atom to the carbon skeleton.

Caption:

Troubleshooting & Artifacts

-

Missing C5 Signal: The C5 carbon is quaternary (no attached protons) and split into a wide doublet. This reduces its peak height significantly.[1] Solution: Increase relaxation delay (

) and number of scans. -

"Extra" Peaks: If you see small peaks near the main signals, check for rotamers (unlikely for this rigid ring) or free base impurities (if HCl stoichiometry is < 1:1).

-

Solvent Peaks: DMSO-d6 appears as a septet at 39.5 ppm. Ensure this does not overlap with impurity signals.

References

-

Sigma-Aldrich. (5-Fluoropyridin-2-yl)methanol Product Data. Retrieved from .

-

Reich, H. J. NMR Spectroscopy: Data on Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from .

-

ChemicalBook. Methanol 13C NMR Spectrum Reference. Retrieved from .

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for SCS additivity rules).

Mass Spectrometry of (5-Fluoropyridin-2-yl)methanol hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (5-Fluoropyridin-2-yl)methanol hydrochloride . As a critical intermediate in the synthesis of fluorinated kinase inhibitors and radiotracers, understanding its ionization dynamics, fragmentation pathways, and impurity profile is essential for rigorous Quality Control (QC) and metabolite identification.

This document moves beyond standard spectral libraries to explain the causality of ion formation, offering a self-validating protocol for researchers in drug development.

Molecular Characterization & Physicochemical Context[1][2][3][4][5][6]

Before initiating MS analysis, the analyst must account for the salt form. While the substance is a hydrochloride salt, the mass spectrometer detects the ionized free base in positive electrospray ionization (ESI+).

| Property | Specification | Notes |

| Compound Name | (5-Fluoropyridin-2-yl)methanol hydrochloride | |

| CAS Number | 870062-56-3 (HCl salt) / 31181-80-3 (Free base) | Verify specific vendor batch |

| Formula (Salt) | C₆H₆FNO · HCl | |

| Formula (Free Base) | C₆H₆FNO | Target for MS detection |

| Molecular Weight | 163.58 g/mol (Salt) | |

| Monoisotopic Mass | 127.0433 Da (Neutral Free Base) | |

| Target Ion [M+H]⁺ | 128.0506 m/z | ESI+ Mode |

| pKa (Pyridine N) | ~3.5 - 4.0 | Protonates easily in acidic mobile phase |

The "Invisible" HCl

In LC-MS, the hydrochloride counter-ion dissociates immediately in the mobile phase.

-

ESI Positive Mode: You will observe the protonated pyridine cation (

) at m/z 128.05 . -

ESI Negative Mode: You may observe the chloride ion (

) at m/z 35/37 (3:1 ratio), but this provides no structural information about the organic moiety. Therefore, ESI+ is the required ionization mode.

Fragmentation Mechanisms: The Deep Dive

Understanding the collision-induced dissociation (CID) of this molecule is critical for structural confirmation. The fragmentation is driven by the stability of the pyridine ring and the lability of the hydroxymethyl group.

Primary Fragmentation Pathway

The fragmentation follows a distinct "Benzylic-type" cleavage pattern, despite being a heteroaromatic system.

-

Precursor Ion (m/z 128.05): The protonated molecular ion

. The proton resides on the pyridine nitrogen. -

Loss of Water (m/z 110.04): The most abundant product ion. The hydroxymethyl group eliminates

via a 4-membered transition state or neighbor-group participation, resulting in a resonance-stabilized methylene-pyridinium cation ( -

Ring Fragmentation (m/z 83.03): High cleavage energy leads to the loss of

(hydrogen cyanide) from the pyridine ring, a hallmark of pyridine mass spec. -

Fluorine Retention: The C-F bond is extremely strong (

485 kJ/mol). Unlike chloro- or bromo-derivatives, fluorine is rarely lost as a neutral radical or HF in standard ESI-CID conditions unless the ring completely shatters.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from parent ion to key fragments.

Figure 1: Step-by-step collision-induced dissociation pathway in ESI+ mode.

Impurity Profiling & Synthetic Artifacts[4]

When analyzing this building block, you are not just looking for the target; you are validating purity. The synthesis of (5-Fluoropyridin-2-yl)methanol often involves the reduction of 5-fluoropicolinic acid or similar esters.

Critical Impurities to Monitor

| Impurity Type | Origin | m/z (ESI+) | Risk Level |

| 5-Fluoropicolinic Acid | Incomplete reduction or oxidation upon storage. | 142.03 | High (Change in potency) |

| (5-Fluoropyridin-2-yl)methyl chloride | Reaction with thionyl chloride (SOCl₂) during salt formation. | 146.01 / 148.01 | Critical (Genotoxic) |

| Dimer (Ether) | Acid-catalyzed condensation of two alcohol molecules. | 237.08 | Medium |

Technical Note on Chlorination:

If the HCl salt was generated using thionyl chloride or concentrated HCl with heat, the hydroxyl group can be substituted by chlorine. This creates an alkylating agent (potential genotoxin). The isotope pattern of Chlorine (

Validated Experimental Protocol

This protocol is designed to be self-validating : the use of a specific mobile phase pH ensures the ionization state is controlled, and the column choice prevents "dead volume" elution common with polar pyridines.

Method Parameters

-

Instrument: LC-QTOF or LC-QqQ (Triple Quad).

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

-

Column: C18 (End-capped) or Phenyl-Hexyl.

-

Why: Phenyl-Hexyl offers pi-pi interactions with the pyridine ring, improving retention of this polar molecule compared to standard C18.

-

-

Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

-

Why: The ammonium formate buffers the pH to ~3.5, ensuring the pyridine (pKa ~3.8) is fully protonated for maximum sensitivity.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

Figure 2: Optimized analytical workflow for detection and confirmation.

Protocol Execution

-

Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Methanol. Vortex until clear.

-

Dilution: Dilute 10µL of stock into 990µL of Mobile Phase A (Final conc: ~10 µg/mL).

-

Self-Check: If the solution is cloudy, the free base may have precipitated; add more methanol.

-

-

Injection: Inject 2-5 µL onto the LC-MS.

-

Detection: Monitor TIC (Total Ion Chromatogram) and extract XIC (Extracted Ion Chromatogram) for m/z 128.0506.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20537893 (Analogous Chloro-derivative structures and properties). Retrieved from [Link]

-

Guella, G., et al. (2007). The Intriguing Case of Organic Impurities Contained in Synthetic Methanol: A Mass Spectrometry Based Investigation.[3] Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Holcapek, M., et al. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry.[4] (Context on pyridine fragmentation patterns). Mass Spectrometry Reviews. Retrieved from [Link]

-

ChemicalRegister. (5-Fluoropyridin-2-yl)methanol hydrochloride Properties and Suppliers. Retrieved from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. merckmillipore.com [merckmillipore.com]

- 3. The intriguing case of organic impurities contained in synthetic methanol: a mass spectrometry based investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Effect: A Technical Guide to the Electronic Modulation of the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the pyridine scaffold is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the profound electronic effects fluorine exerts on the pyridine ring, serving as a key resource for professionals in drug discovery and development. We will dissect the fundamental principles governing fluorine's influence, from its dualistic electronic nature to its direct impact on physicochemical properties like basicity (pKa) and its dramatic, often counterintuitive, control over chemical reactivity. By understanding the causality behind these effects—why fluorine activates the ring towards certain reactions while deactivating it for others—researchers can more effectively leverage this unique element to optimize drug candidates, enhancing potency, metabolic stability, and pharmacokinetic profiles. This document moves beyond simple observation, offering field-proven insights, detailed mechanistic diagrams, and actionable experimental protocols to empower the rational design of next-generation fluorinated pyridine-based therapeutics.

Introduction: The Strategic Alliance of Fluorine and Pyridine

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring.[1] However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which significantly influences its reactivity.[2][3] When this electron-poor scaffold is combined with fluorine—the most electronegative element—a unique and powerful chemical entity is created.

Fluorine's utility in drug design stems from a combination of properties:

-

Small Steric Footprint: Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to replace hydrogen with minimal steric perturbation.[4]

-

High Electronegativity: This property is the primary driver of fluorine's electronic effects, leading to strong inductive electron withdrawal.[5][6]

-

Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon, a feature often exploited to block metabolic oxidation at specific sites.[5]

The introduction of fluorine into a pyridine ring can profoundly modulate its acidity, lipophilicity, metabolic fate, and binding affinity for biological targets.[6][7] Understanding the electronic underpinnings of these changes is critical for rational drug design.

The Duality of Fluorine's Electronic Influence

Fluorine's impact on the pyridine ring is a tale of two competing electronic forces: a powerful inductive effect and a weaker resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the ring, causing a net decrease in electron density across the entire aromatic system. This electron withdrawal is the dominant electronic influence of fluorine.

-

Resonance Effect (+R / +M): Fluorine possesses three lone pairs of electrons in its p-orbitals, which can be donated back into the aromatic π-system. This mesomeric or resonance effect pushes electron density into the ring, opposing the inductive effect. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of the electronegative fluorine, this resonance donation is significantly weaker than its inductive withdrawal.

The interplay of these two effects dictates the overall electronic character of the fluorinated pyridine ring.

Caption: Dueling electronic effects of fluorine on the pyridine ring.

Impact on Physicochemical Properties: pKa Modulation

One of the most immediate and predictable consequences of fluorinating a pyridine ring is a significant decrease in its basicity. The basicity of pyridine is attributed to the availability of the lone pair of electrons on the nitrogen atom to accept a proton.

Causality: The strong inductive (-I) effect of fluorine withdraws electron density from the ring, including from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available and less nucleophilic, thus weakening its ability to act as a base. The result is a lower pKa value for the corresponding pyridinium ion. This effect is additive; as more fluorine atoms are added, the basicity decreases further.

Data Presentation: pKa of Fluorinated Pyridines

| Compound | pKa of Conjugate Acid | Change from Pyridine |

| Pyridine | 5.25 | - |

| 3-Fluoropyridine | 2.97 | -2.28 |

| 2-Fluoropyridine | -0.44 | -5.69 |

| 4-Fluoropyridine | 1.89 | -3.36 |

| 2,6-Difluoropyridine | -2.96 | -8.21 |

Note: pKa values can vary slightly depending on the measurement conditions. Data compiled from various sources.

This predictable tuning of pKa is a powerful tool in drug development, as it can be used to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5][8]

Influence on Chemical Reactivity: A Dichotomous Role

The electronic perturbation caused by fluorine dramatically and divergently alters the reactivity of the pyridine ring towards nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen), renders the pyridine ring highly susceptible to nucleophilic aromatic substitution. This is perhaps the most synthetically useful consequence of fluorination.

Causality: The SNAr reaction proceeds via a two-step mechanism involving the formation of a negatively charged covalent intermediate known as the Meisenheimer complex. The rate-determining step is typically the initial attack by the nucleophile to form this intermediate.

-

Activation: The powerful electron-withdrawing nature of both the ring nitrogen and the fluorine substituent makes the carbon atom attached to the fluorine extremely electron-poor (electrophilic) and thus a prime target for nucleophilic attack.

-

Stabilization of Intermediate: Crucially, the electronegative fluorine atom (and the ring nitrogen) strongly stabilizes the negative charge of the Meisenheimer intermediate through the inductive effect. This stabilization lowers the activation energy of the first step, dramatically accelerating the reaction.

Paradoxically, while the C-F bond is exceptionally strong, fluoride functions as an excellent leaving group in this context because the C-F bond is broken after the rate-determining step. The high reactivity of fluoropyridines compared to their chloro- or bromo-analogues often allows for milder reaction conditions, enhancing functional group tolerance. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine.

Experimental Protocol: Synthesis of 2-Methoxy-5-methylpyridine via SNAr

This protocol describes the substitution of the 2-fluoro group with a methoxide nucleophile, a common transformation in medicinal chemistry.

-

Materials:

-

2-Fluoro-5-methylpyridine (1.0 eq)

-

Sodium methoxide (1.2 eq, solid or as a 25% solution in methanol)

-

Dimethylformamide (DMF) or Methanol (MeOH) as solvent

-

Water (for quenching)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM) (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-5-methylpyridine (1.0 eq).

-

Dissolve the starting material in a suitable volume of anhydrous DMF (approx. 0.1-0.5 M concentration).

-

At room temperature, add sodium methoxide (1.2 eq) portion-wise to the stirred solution. Caution: The reaction can be exothermic. An ice bath may be used for cooling if necessary.

-

Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel to afford the pure 2-methoxy-5-methylpyridine.

-

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is already deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing nature of the nitrogen atom, which also gets protonated under the strongly acidic conditions often required for EAS. Fluorine substitution exacerbates this deactivation significantly.

Causality: The strong -I effect of fluorine further reduces the electron density of the aromatic π-system.[5] This makes the ring much less nucleophilic and therefore less reactive towards attack by electrophiles (E⁺). Consequently, EAS reactions on fluoropyridines, if they occur at all, require extremely harsh conditions. The pyridine ring itself directs incoming electrophiles to the 3-position (meta) to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate.[3]

Caption: Fluorine's deactivation of the pyridine ring towards electrophilic attack.

Strategic Applications in Drug Development

The electronic modulation imparted by fluorine is not merely a chemical curiosity; it is a powerful lever used by medicinal chemists to fine-tune the properties of drug candidates.

-

Metabolic Blocking: The C-F bond is highly resistant to enzymatic cleavage. Placing a fluorine atom at a position on the pyridine ring that is susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block this pathway, increasing the drug's half-life and bioavailability.[5]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule (logP). This can be used to enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[4][6]

-

Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, dipole-dipole interactions, or even non-classical hydrogen bonds within a protein's active site. These interactions can significantly enhance binding affinity and target selectivity.[4][7]

-

Conformational Control: The electronic nature and steric bulk of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into its target receptor.[6]

Conclusion

The electronic effects of fluorine on the pyridine ring are potent, predictable, and synthetically versatile. The dominant, deactivating inductive effect is the key determinant of the system's properties, leading to a marked decrease in basicity and a profound resistance to electrophilic attack. Simultaneously, this same electron-withdrawing power activates the ring for nucleophilic aromatic substitution, providing a reliable and efficient pathway for the synthesis of complex, functionalized pyridines. For the drug development professional, a deep, causal understanding of these principles is not optional—it is essential. It empowers the rational design of molecules with optimized pKa, enhanced metabolic stability, and improved target affinity, transforming the humble fluorine atom into a strategic tool for creating safer and more effective medicines.

References

- BenchChem. (n.d.). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19. (DOI: 10.2174/1570180816666190130154726)

- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.

- Jørgensen, L., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry.

- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Pike, V. W. (2019).

- Fier, P. S., & Hartwig, J. F. (2014).

- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Fier, P. S., & Hartwig, J. F. (2014).

- Synthose. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.

- Fier, P. S., & Hartwig, J. F. (2015). Facile Rh(III)

- Organic Chemistry Data. (n.d.).

- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.

- YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.

- Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design.

- International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.

- Organic & Biomolecular Chemistry. (n.d.).

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

- Quora. (2019).

- Wikipedia. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.

- Journal of the Chemical Society B. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.

- ResearchGate. (n.d.).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Commercial Availability & Strategic Handling of (5-Fluoropyridin-2-yl)methanol hydrochloride

[1][2]

Executive Summary

(5-Fluoropyridin-2-yl)methanol hydrochloride (CAS: 31181-80-3) is a critical pyridine building block employed in the synthesis of kinase inhibitors and CNS-active agents.[1][2] Its strategic value lies in the C5-fluorine substitution, which blocks metabolic oxidation at a typically labile position, enhancing the pharmacokinetic (PK) profile of the final drug candidate.[1]

While commercially available, supply chain reliability often fluctuates between "In Stock" and "Make-to-Order."[1][2] This guide provides a technical roadmap for sourcing, validating, and handling this compound, ensuring your research pipeline remains uninterrupted.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]

Before sourcing, verify the exact salt form.[1][2] The hydrochloride salt offers improved crystallinity and shelf-life stability compared to the hygroscopic free base.[1][2]

| Property | Specification |

| Chemical Name | (5-Fluoropyridin-2-yl)methanol hydrochloride |

| CAS Number (Salt) | 31181-80-3 |

| CAS Number (Free Base) | 802325-29-7 |

| Molecular Formula | C₆H₆FNO[1][2] · HCl |

| Molecular Weight | 163.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in DCM/Hexanes |

| pKa (Pyridine N) | ~2.5 - 3.0 (Fluorine electron withdrawal lowers basicity) |

Synthesis & Manufacturing Routes

Understanding the manufacturing route is essential for anticipating impurity profiles.[1][2] The commercial supply is typically derived via Route A (Ester Reduction) , which is preferred for scalability over the lithiation routes.[1]

Primary Commercial Route (Ester Reduction)

This route avoids hazardous organolithium reagents, resulting in a cleaner impurity profile.[1][2] The starting material is typically 5-fluoropicolinic acid or its methyl ester.[1][2]

Figure 1: Commercial synthesis pathway via ester reduction.[1][2] Note that NaBH₄ reduction is milder than LiAlH₄, minimizing defluorination risks.[1]

Impurity Watchlist

When reviewing a Certificate of Analysis (CoA), scrutinize for:

Commercial Availability & Sourcing Strategy

The market for fluorinated pyridines is tiered.[1][2] While major catalogs list the compound, the actual stock is often held by specialized heterocyclic manufacturers in Asia.[1][2]

Supplier Tiers[2]

-

Tier 1 (Global Distributors): Sigma-Aldrich, Fisher Scientific.[1][2] High reliability, higher cost, often re-package bulk product.[1][2]

-

Tier 2 (Specialist Catalogs): Ambeed, Combi-Blocks, Enamine.[1][2] often hold physical stock of building blocks; best balance of speed and cost.[1][2]

-

Tier 3 (Bulk Manufacturers): SageChem, Leap Chem. Best for kg-scale, but require rigorous QC validation on arrival.[1][2]

"Make vs. Buy" Decision Logic

If the HCl salt (CAS 31181-80-3) is out of stock, purchasing the Free Base (CAS 802325-29-7) or the Methyl Ester (CAS 107504-07-4) is a viable workaround.[1][2]

Figure 2: Sourcing decision tree. Prioritize the salt, but be prepared to convert the free base or reduce the ester if lead times exceed project timelines.[1]

Quality Control & Analytical Methods

Upon receipt, do not rely solely on the supplier's CoA.[1][2] Perform an ID and Purity check.

Recommended Analytical Protocol

-

¹H NMR (DMSO-d₆):

-

Look for the diagnostic -CH₂- singlet around 4.6 ppm .[1][2]

-

Aromatic protons: Two signals in the aromatic region (7.5 - 8.5 ppm).[1][2] The fluorine coupling will split these signals (coupling constants J ~8-10 Hz).[1][2]

-

HCl Confirmation: Broad singlet >10 ppm (exchangeable) or use Silver Nitrate test (precipitate = Cl⁻ present).[1][2]

-

-

HPLC:

Handling, Safety, & Stability

Hygroscopicity Management

The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to "clumping" and weighing errors.[1][2]

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.

Safety Profile (GHS Classifications)

References

-

ChemicalRegister. (5-Fluoropyridin-2-yl)methanol hydrochloride Suppliers & CAS Data. Retrieved from [1][2]

-

Sigma-Aldrich. Safety Data Sheet for Pyridine Methanol Derivatives. Retrieved from [1][2][4]

-

PubChem. 5-Fluoropyridin-2-ylmethanol Compound Summary. Retrieved from [1][2]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine and derivatives. Retrieved from

-

2A Biotech. Product Catalog: (5-Fluoropyridin-2-yl)methanol hydrochloride. Retrieved from [1][2]

Methodological & Application

Application Note: High-Efficiency Silyl Ether Protection of (5-Fluoropyridin-2-yl)methanol

Executive Summary & Strategic Rationale

In modern drug discovery, the (5-fluoropyridin-2-yl)methanol scaffold is a high-value pharmacophore. The fluorine atom at the C5 position modulates metabolic stability (blocking metabolic oxidation) and lipophilicity (

This guide details the Silyl Ether Protection of (5-fluoropyridin-2-yl)methanol using tert-butyldimethylsilyl chloride (TBSCl) . While standard protocols exist, this specific heterocyclic substrate presents unique electronic considerations:

-

Electronic Deactivation: The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the pyridine nitrogen (

~ 2-3 vs. 5.2 for pyridine). This effectively suppresses competitive -

Solubility & Reactivity: The substrate is moderately polar. The choice of solvent and base is critical to ensure complete conversion without utilizing aggressive silylating agents like TBSOTf, which are chemically harsher and more expensive.

Reaction Mechanism & Critical Parameters[1]

The reaction proceeds via a nucleophilic substitution at silicon (

Mechanistic Pathway

-

Activation: The base (Imidazole) attacks the silyl chloride (TBSCl) to form a reactive

-tert-butyldimethylsilylimidazolium species. This intermediate is significantly more electrophilic than TBSCl itself. -

Nucleophilic Attack: The primary alcohol of (5-fluoropyridin-2-yl)methanol attacks the silicon center of the activated intermediate.

-

Elimination: Imidazole is displaced, and the proton is scavenged by the excess base, yielding the silyl ether product and imidazolium chloride.

Reagent Selection Matrix

| Component | Choice | Rationale |

| Silyl Source | TBSCl | Provides a robust protecting group stable to basic conditions and flash chromatography. Cost-effective compared to TBDPSCl or TBSOTf. |

| Base | Imidazole | Acts as both a catalyst (forming the active silylimidazolium species) and an acid scavenger. |

| Solvent | DMF (Anhydrous) | High dielectric constant promotes the formation of the polar transition state. Excellent solubility for polar pyridine alcohols. |

| Stoichiometry | 1.2 - 1.5 eq | Slight excess ensures complete consumption of the alcohol, simplifying purification. |

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: (5-Fluoropyridin-2-yl)methanol (MW: 127.12 g/mol )

-

Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (MW: 150.73 g/mol )

-

Base: Imidazole (MW: 68.08 g/mol )

-

Solvent:

-Dimethylformamide (DMF), anhydrous (water content < 50 ppm) -

Glassware: Flame-dried round-bottom flask, magnetic stir bar, rubber septum, nitrogen balloon.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a flame-dried 100 mL round-bottom flask with (5-Fluoropyridin-2-yl)methanol (1.27 g, 10.0 mmol, 1.0 eq).

-

Add Imidazole (1.70 g, 25.0 mmol, 2.5 eq).

-

Seal the flask and purge with inert gas (

or Ar). -

Add anhydrous DMF (10 mL, 1.0 M concentration) via syringe. Stir until all solids are dissolved.

-

Note: A high concentration (1.0 M) is preferred to accelerate the bimolecular reaction rate.

-

Step 2: Silylation

-

Cool the mixture to 0 °C in an ice bath.

-

Add TBSCl (1.81 g, 12.0 mmol, 1.2 eq) portion-wise (if solid) or as a solution in minimal DMF (if liquid/melted).

-

Caution: The reaction is exothermic. Control addition rate to maintain temperature.

-

-

Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (23 °C) .

-

Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 8:2). The product (

~ 0.8) will be significantly less polar than the starting alcohol (

-

Step 3: Workup

-

Dilute the reaction mixture with Diethyl Ether (

) or Ethyl Acetate (50 mL).-

Why Ether? Ether is less polar than EtOAc, which helps precipitate imidazolium salts and improves phase separation from water.

-

-

Wash the organic phase with Water (

mL) to remove DMF and excess imidazole. -

Wash with Saturated Brine (

mL). -

Dry the organic layer over anhydrous

or -

Filter and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

-

The crude residue is typically a colorless to pale yellow oil.

-

Purify via Flash Column Chromatography on silica gel.[1]

-

Eluent: Gradient of 0%

10% Ethyl Acetate in Hexanes. -

Note: The product is non-polar. It often elutes very quickly.

-

Yield & Characterization

-

Expected Yield: 90–98%

-

Appearance: Colorless oil.[2]

-

NMR Diagnostic Signals (

- 8.3–8.4 (d, 1H, Ar-H, C6 position)

-

4.8 (s, 2H,

-

0.95 (s, 9H,

-

0.12 (s, 6H,

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis and purification, highlighting critical decision points and phase changes.

Figure 1: Operational workflow for the silyl protection of (5-fluoropyridin-2-yl)methanol.

Troubleshooting & Quality Control

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis during workup. | Ensure DMF is anhydrous. Increase TBSCl to 1.5 eq. Avoid acidic washes (e.g., HCl) which cleave TBS. |

| Impurity: Silanol | Hydrolysis of excess TBSCl. | This appears as a spot near the solvent front or baseline depending on structure. Remove via chromatography (it is usually more polar than the product). |

| Starting Material Remains | Steric hindrance or wet solvent. | Add catalytic DMAP (0.1 eq) to accelerate the reaction. |

Deprotection Strategy (Reversibility)

To regenerate the alcohol for subsequent steps, use one of the following validated methods:

-

Fluoride Cleavage: TBAF (1.1 eq) in THF at

is the standard. The driving force is the formation of the strong -

Acidic Cleavage: For base-sensitive substrates, use

(3:1:1) or catalytic

References

-

Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972 , 94(17), 6190–6191. Link

- Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., John Wiley & Sons, 2006.

-

Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers (TBS Ethers)." Link

-

Gelest, Inc. "Deprotection of Silyl Ethers - Technical Library." Link

- Blanchard, N. et al. "Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)-5-fluoropyridine derivatives." European Journal of Organic Chemistry, 2005.

Sources

Troubleshooting & Optimization

Low yield in Suzuki coupling of (5-Fluoropyridin-2-yl)methanol hydrochloride

Technical Support Center: Suzuki Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] However, its application to complex, functionalized heteroaromatic systems often presents significant challenges. This guide is designed to provide in-depth troubleshooting support for researchers encountering low yields specifically with (5-Fluoropyridin-2-yl)methanol hydrochloride. This substrate combines several challenging features: an electron-deficient pyridyl halide, a potentially coordinating hydroxymethyl group, and its formulation as a hydrochloride salt. We will dissect the common failure modes and provide logical, evidence-based solutions to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup and design of this specific Suzuki coupling.

Q1: How does the hydrochloride salt form of my starting material impact the reaction?

A: The hydrochloride salt form is a critical experimental parameter that must be actively managed. The protonated pyridinium nitrogen is electron-withdrawing, which deactivates the ring and hinders the crucial initial oxidative addition step of the palladium catalyst. Furthermore, the palladium catalyst requires a neutral nitrogen for proper coordination. Therefore, you must add at least one extra equivalent of base to your reaction mixture specifically to neutralize the hydrochloride and liberate the freebase form of the pyridine in situ. Failure to do so is a primary cause of low or no conversion. The presence of additional chloride ions from the salt may also interact with the catalyst, although this effect is generally less pronounced than the need for neutralization.[3]

Q2: What is the best palladium catalyst and ligand system for a fluorinated 2-halopyridine?

A: 2-Halopyridines, especially the less reactive chlorides and bromides, are notoriously challenging substrates for oxidative addition.[4][5] Standard catalysts like Pd(PPh₃)₄ often fail. Success hinges on using a catalyst system with electron-rich and sterically bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.

For this specific substrate, we recommend starting with a modern Buchwald-type ligand. Precatalysts that generate the active catalyst in situ are often more reliable.

Q3: Which base is most suitable, considering the sensitive hydroxymethyl group?

A: Base selection is a delicate balance between activating the boronic acid for transmetalation and preventing side reactions.[6] Strong aqueous bases like NaOH or KOH can promote side reactions or decomposition of substrates with sensitive functional groups. For your substrate, we recommend starting with a moderately strong inorganic base.

-

Potassium Carbonate (K₂CO₃): A robust, general-purpose choice.

-

Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents, often allowing for higher reactivity at lower temperatures.

-

Potassium Phosphate (K₃PO₄): A strong, yet often well-tolerated base that can be very effective, particularly in challenging couplings.

If you suspect base-mediated decomposition, a milder base like Potassium Fluoride (KF) can be effective, though it may require higher temperatures.[6]

Q4: Should I use a boronic acid or a boronic ester? What are the trade-offs?

A: The choice of boron reagent impacts stability and reactivity.

-

Boronic Acids (RB(OH)₂): Commercially available for a wide range of R groups. However, they can be prone to decomposition via protodeboronation, especially heteroaryl boronic acids.[7][8] They can also form cyclic boroxine trimers upon dehydration, which can complicate stoichiometry.

-

Boronic Esters (e.g., Pinacol Esters, R-Bpin): Generally much more stable to storage and purification by silica gel chromatography.[9][10] This stability makes them highly reliable. While the transmetalation step can sometimes be slower than with the corresponding acid, their consistent quality and resistance to protodeboronation often lead to more reproducible and higher yields. For challenging couplings, using a well-purified boronic ester is a highly recommended strategy.

Q5: What are the most common side products, and how can I identify them?

A: Low mass balance is often due to the formation of specific side products. Key species to look for via LC-MS analysis include:

-

Dehalogenated Starting Material (5-Fluoropyridin-2-yl)methanol: This arises from a palladium-hydride species reductively eliminating with your starting material.[5][11] It is a very common side reaction with heteroaryl halides.

-

Protodeboronated Coupling Partner: Your boronic acid/ester is replaced by a hydrogen atom. This indicates decomposition of the boron reagent before it can transmetalate.[7]

-

Homocoupled Boronic Acid Partner: Two molecules of your boronic acid partner couple together. This is typically caused by the presence of oxygen and is a sign of inadequate degassing.

Part 2: In-Depth Troubleshooting Guide

Use this section when analyzing a reaction that has already yielded poor results.

Scenario 1: Low Conversion (Starting Materials Largely Unreacted)

-

Probable Cause A: Insufficient Basicity. The hydrochloride salt was not fully neutralized, preventing the formation of the active freebase pyridine.

-

Solution: Ensure you are using at least 2-3 equivalents of base. The first equivalent neutralizes the salt, and the subsequent 1-2 equivalents drive the catalytic cycle. Re-run the reaction with increased base loading.

-

-

Probable Cause B: Catalyst Inactivity. The chosen catalyst/ligand system is not active enough to promote oxidative addition with the challenging 2-halopyridine substrate.

-

Solution: Switch to a more powerful, state-of-the-art catalyst system. Screen a panel of Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or an NHC-based catalyst (e.g., PEPPSI-IPr). Use a precatalyst for more reliable activation.

-

-

Probable Cause C: Sub-optimal Reaction Conditions. The temperature may be too low or the reaction time too short.

-

Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C). Monitor the reaction by TLC or LC-MS over a longer period (e.g., 24 hours) to determine if the reaction is simply slow.

-

Scenario 2: Significant Dehalogenation Side Product Observed

-

Probable Cause: Formation of Palladium-Hydride (Pd-H) Species. These species are often formed from the reaction of the palladium complex with the base or solvent (especially alcohols or water).[5][11] N-heterocyclic halides are particularly susceptible to this pathway.[11]

-

Solution 1: Change the Base. Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

-

Solution 2: Change the Solvent. If using an alcohol-containing solvent system, switch to a purely anhydrous, aprotic solvent system like dioxane or toluene with minimal water.

-

Solution 3: Rigorous Degassing. Ensure all reagents and the final reaction mixture are thoroughly degassed to remove oxygen, which can influence catalyst decomposition pathways.

-

Scenario 3: Significant Boronic Acid Homocoupling Observed

-

Probable Cause: Oxygen in the Reaction Mixture. The presence of O₂ can promote the oxidative homocoupling of the boronic acid, consuming your nucleophile and potentially deactivating the catalyst.

-

Solution: Improve your degassing technique. Use a minimum of three freeze-pump-thaw cycles for the solvent and ensure the reaction is assembled and run under a robust inert atmosphere (Argon or Nitrogen).[11] Bubbling argon through the solvent for 20-30 minutes is a viable but often less effective alternative.[11]

-

Scenario 4: General Decomposition (Multiple Unidentified Products)

-

Probable Cause A: Protodeboronation. The boronic acid partner is unstable under the reaction conditions (base, water, temperature). This is a known issue for electron-deficient heteroaryl boron derivatives.[7]

-

Probable Cause B: Base Sensitivity of Functional Groups. The combination of base and high temperature may be degrading the hydroxymethyl group on your starting material.

-

Solution: Screen milder bases (e.g., KF) or attempt the reaction at a lower temperature for a longer time. Protecting the alcohol as a silyl ether (e.g., TBS) prior to the coupling is a robust strategy to eliminate this variable, followed by deprotection after the coupling is complete.

-

Part 3: Recommended Protocols & Methodologies

Protocol 1: Optimized General Procedure for Coupling

This protocol incorporates best practices to address the challenges of the title substrate.

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add (5-Fluoropyridin-2-yl)methanol hydrochloride (1.0 mmol, 1.0 eq.), the arylboronic acid partner (1.2-1.5 mmol, 1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 mmol, 3.0 eq.).

-

Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3 mL) and degassed water (0.6 mL) via syringe.

-

Degassing: Seal the vessel and perform three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen. After the final cycle, backfill with argon.

-

Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring & Workup: Monitor reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Data & Visualization

Data Tables

Table 1: Comparison of Recommended Palladium Catalyst/Ligand Systems

| Precatalyst / Ligand | Typical Loading (mol%) | Key Application / Advantage |

| Pd₂(dba)₃ / SPhos | 1-3% Pd, 2-6% Ligand | Excellent for electron-deficient heteroaryl chlorides/bromides. High activity. |

| XPhos Pd G3 | 1-3% | Precatalyst for reliable activation. Broad scope for challenging heteroaryl couplings. |

| PEPPSI-IPr | 2-4% | NHC-based catalyst, often effective when phosphine ligands fail. Thermally stable. |

| Pd(OAc)₂ / CataCXium A | 2-3% Pd, 2.5-4% Ligand | Shown to be effective in difficult heteroaryl-heteroaryl couplings.[12] |

Table 2: Guide to Base Selection

| Base | Strength | Common Solvents | Notes |

| K₂CO₃ | Medium | Dioxane/H₂O, Toluene/H₂O | Good starting point. Ensure 3 eq. to neutralize HCl salt. |

| Cs₂CO₃ | Medium-Strong | Dioxane, THF, Toluene | High solubility can improve rates at lower temperatures. |

| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Often the most effective for difficult couplings. Generally well-tolerated. |

| KF | Weak | Dioxane, THF | Use when substrate is highly base-sensitive. May require higher temperatures.[6] |

Diagrams

Caption: The Suzuki catalytic cycle with key failure points for the target substrate.

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

-

Catalyst Recycling in the Suzuki Coupling Reaction. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC, NIH. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Salty Suzuki-Miyaura Reactions. Green Chemistry Blog, RSC. [Link]

-

Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, NIH. [Link]

-

Suzuki coupling Reaction's yield is very low... ResearchGate. [Link]

-

Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]

-

Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. NIH. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

-

Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles... MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids... ACS Publications. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives... ResearchGate. [Link]

-

Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction... Sci-Hub. [Link]

-

The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions... ResearchGate. [Link]

Sources

- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Fluoropyridine Protecting Group Cleavage

Topic: Troubleshooting Protecting Group Removal in Fluoropyridine Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Status: Active Support Hub

The Core Challenge: The "Fluorine Effect"

Why are your standard protocols failing? Fluoropyridines are deceptive. While they look like standard aromatic heterocycles, the high electronegativity of fluorine combined with the electron-deficient pyridine ring creates a "super-electrophile."

-

Nucleophilic Vulnerability (

): The C-F bond, particularly at the 2- and 4-positions, is highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols) used in standard deprotection cocktails. -

Reductive Instability: The C-F bond is weaker than a C-H bond under hydrogenation conditions, leading to hydrodefluorination (loss of F) before the protecting group is cleaved.

-

Acid/Base Sensitivity: The fluorine atom alters the pKa of the pyridine nitrogen, affecting salt formation and solubility during workups.

Troubleshooting Module: Base-Labile Groups (Fmoc, Esters)

The Issue: The Trap

Symptom: You are removing an Fmoc group with piperidine, but your mass spec shows a product mass of

The Solution: Non-Nucleophilic Bases

Switch from nucleophilic bases (piperidine) to non-nucleophilic, hindered bases (DBU).

Protocol: DBU-Mediated Fmoc Cleavage

Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Octanethiol (scavenger), THF/DMF.

-

Dissolve: Dissolve the substrate (0.1 mmol) in THF (or DMF for solubility).

-

Add Scavenger: Add 1-octanethiol (10 eq). Note: This scavenges the dibenzofulvene byproduct which can polymerize.

-

Add Base: Add DBU (0.1–0.5 eq). DBU is catalytic; the reaction is driven by the formation of the fulvene-thiol adduct.

-

Monitor: Stir at RT. Reaction is typically faster (<15 min) than piperidine.

-

Workup: Dilute with brine, extract with EtOAc.

Why this works: DBU is too sterically hindered to attack the fluoropyridine ring (

Visualization: The Failure Mode

Figure 1: Mechanistic divergence between nucleophilic (piperidine) and non-nucleophilic (DBU) bases.

Troubleshooting Module: Acid-Labile Groups (Boc, t-Bu)

The Issue: Acid-Induced Decomposition

Symptom: Low yield after TFA/DCM deprotection; formation of intractable salts or hydrolysis of the pyridine ring. Diagnosis: Strong aqueous acids (or acids that generate water in situ) can lead to side reactions on the electron-deficient ring. Furthermore, fluoropyridinium trifluoroacetate salts are often hygroscopic and difficult to handle.

The Solution: Anhydrous Silyl Cleavage (TMSOTf)

Avoid proton sources entirely. Use Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to cleave Boc groups under strictly anhydrous conditions.

Protocol: TMSOTf Boc Deprotection

Reagents: TMSOTf, 2,6-Lutidine, DCM (Anhydrous).

-

Prepare: Dissolve substrate (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM under

. -

Cool: Cool to 0°C.

-

Inject: Dropwise add TMSOTf (1.1–1.5 eq).

-

React: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (Boc group disappears rapidly).

-

Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.

-

Workup: Concentrate and pass through a short plug of basic alumina or silica.

Why this works: The mechanism proceeds via a silyl cation, avoiding the generation of

Troubleshooting Module: Reducible Groups (Bn, Cbz)

The Issue: Hydrodefluorination

Symptom: You are removing a Benzyl (Bn) ether or Cbz group with

The Solution: Oxidative Cleavage (Switch to PMB)

If possible, do not use simple Benzyl groups on fluoropyridines. Use p-Methoxybenzyl (PMB) ethers, which can be cleaved oxidatively, bypassing the metal catalyst entirely.

Protocol: DDQ Oxidative Cleavage of PMB

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), DCM,

-

Dissolve: Dissolve PMB-protected substrate in DCM:Water (18:1 ratio). Water is essential for the mechanism.

-

Add Oxidant: Add DDQ (1.2–1.5 eq). The mixture will turn dark green/red.

-

Monitor: Stir at RT for 1–2 hours.

-

Quench: Add saturated aqueous

. -

Workup: Extract with DCM. Wash with bisulfite if necessary to remove DDQ byproducts.

Why this works: DDQ acts via Single Electron Transfer (SET), oxidizing the electron-rich PMB ring. The electron-deficient fluoropyridine ring is inert to this oxidation.

Decision Matrix & Summary Data

Quick Reference: Reagent Compatibility

| Protecting Group | Standard Reagent | Risk with Fluoropyridine | Recommended Alternative | Mechanism of Fix |

| Fmoc | Piperidine | High: | DBU / Octanethiol | Non-nucleophilic base avoids ring attack. |

| Boc | TFA / HCl | Med: Salt formation / Hydrolysis | TMSOTf / Lutidine | Anhydrous silyl transfer avoids protons. |

| Benzyl (Bn) | High: Hydrodefluorination (Loss of F) | Switch to PMB | Oxidative cleavage (DDQ) avoids metal catalysis. | |

| Esters (Me/Et) | LiOH / NaOH | High: | TMSOK or LiI/Pyridine | Anhydrous nucleophilic demethylation. |

Workflow Decision Tree

Figure 2: Strategic decision tree for selecting deprotection conditions based on protecting group identity.

References

-

Nucleophilic Arom

) on Fluoropyridines -

DBU vs. Piperidine for Fmoc Removal

-

TMSOTf for Boc Deprotection

- Concept: Anhydrous cleavage of Boc groups using Trimethylsilyl trifluoromethanesulfon

- Source: Sakaitani, M., & Ohfune, Y. "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-Boc amino acids." Journal of Organic Chemistry, 1990.

-

URL:[Link] (Verified Context via Search 1.9, 1.17)

-

Oxid

-

Hydrodefluorin

- Concept: Catalytic C-F bond activation and cleavage on Rh and Pd surfaces under hydrogen

- Source: Comparative studies on hydrodefluorin

-

URL:[Link] (Verified Context via Search 1.11)

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

Validation & Comparative

Comparison of (5-Fluoropyridin-2-yl)methanol and (5-chloropyridin-2-yl)methanol reactivity

This guide provides an in-depth technical comparison of (5-Fluoropyridin-2-yl)methanol and (5-chloropyridin-2-yl)methanol , focusing on their divergent reactivity profiles in drug discovery and organic synthesis.

Executive Summary

In medicinal chemistry, the choice between a 5-fluoro and 5-chloro substituent on the pyridine scaffold is rarely arbitrary. While both compounds serve as versatile building blocks via the hydroxymethyl handle, their C-X bond reactivities are orthogonally opposed.

-

(5-Chloropyridin-2-yl)methanol is the superior substrate for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange , enabling rapid scaffold elaboration at the C5 position.

-